molecular formula C22H40N2O12S B8034459 Isoproterenol Sulfate CAS No. 6700-39-6

Isoproterenol Sulfate

Cat. No.: B8034459
CAS No.: 6700-39-6
M. Wt: 556.6 g/mol
InChI Key: CUQPTVCVZLUXJB-UHFFFAOYSA-N
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Description

Isoproterenol Sulfate, also known as isoproterenol, is a sympathomimetic medication primarily used for the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma. It is a non-selective beta-adrenergic receptor agonist, meaning it stimulates both beta-1 and beta-2 adrenergic receptors. This compound was one of the first synthetic sympathomimetic amines and was introduced for medical use in 1947 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoproterenol is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of catechol, which is then subjected to a series of reactions to introduce the isopropylamine group. The key steps include:

    Nitration: Catechol is nitrated to form 3,4-dinitrocatechol.

    Reduction: The dinitro compound is reduced to 3,4-diaminocatechol.

    Alkylation: The diamino compound is alkylated with isopropyl bromide to introduce the isopropylamine group.

    Oxidation: The resulting compound is oxidized to form isoproterenol.

Industrial Production Methods

Industrial production of isoproterenol involves the use of pressurized metered dose inhalers (MDIs). The active ingredient, isoproterenol sulfate, is suspended in an inert propellant. The manufacturing process includes:

Chemical Reactions Analysis

Types of Reactions

Isoproterenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isoproterenol Sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Isoproterenol exerts its effects by stimulating beta-adrenergic receptors. It activates both beta-1 and beta-2 adrenergic receptors, leading to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoproterenol is unique in its non-selective action on both beta-1 and beta-2 adrenergic receptors, making it versatile for treating both cardiac and respiratory conditions. Unlike epinephrine, it does not stimulate alpha-adrenergic receptors, reducing the risk of vasoconstriction .

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQPTVCVZLUXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976254
Record name Isoproterenol sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6078-56-4, 299-95-6
Record name Isoproterenol sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoproterenol sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoprenaline sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoprenalinsulfat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROTERENOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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